JNJ-26990990

Übersicht

Beschreibung

Es wurde als Nachfolgeprodukt der zweiten Generation für das vermarktete Medikament Topiramat entwickelt, mit dem Ziel, die gleichen Antikonvulsiva-Effekte ohne die Nebenwirkungen zu erzielen, die mit der Carboanhydrase-Hemmung von Topiramat verbunden sind . JNJ-26990990 hat auch ein mögliches Einsatzgebiet in der Behandlung von entzündungsbedingten Schmerzen, neuropathischen Schmerzen und Depressionen .

Vorbereitungsmethoden

Die Synthese von JNJ-26990990 beinhaltet die Herstellung von benzo-fusionierten Heteroarylsulfamid-Derivaten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Benzothiophen-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung des Benzothiophen-Rings.

Einführung der Sulfamidgruppe: Die Sulfamidgruppe wird durch eine Reaktion mit Sulfamoylchlorid unter basischen Bedingungen eingeführt.

Für die industrielle Produktion kann der Prozess die Optimierung der Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle von Temperatur, Druck und die Verwendung von Katalysatoren, um die Reaktionen zu erleichtern.

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Substitution: Der Benzothiophen-Ring kann Substitutionsreaktionen unterliegen, bei denen verschiedene Substituenten eingeführt werden können, um die Eigenschaften der Verbindung zu modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und verschiedene Elektrophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind das S,S-Dioxid-Analog und substituierte Derivate von this compound .

Analyse Chemischer Reaktionen

JNJ-26990990 undergoes various chemical reactions, including:

Substitution: The benzothiophene ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various electrophiles for substitution reactions. The major products formed from these reactions include the S,S-dioxide analog and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

JNJ-26990990 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung spannungsgesteuerter Natriumkanäle und N-Typ-Kalziumkanäle, die eine entscheidende Rolle bei der neuronalen Erregbarkeit und Neurotransmitterfreisetzung spielen . Die Verbindung hat auch eine schwache hemmende Wirkung auf die humane Carboanhydrase-II, was dazu beiträgt, die Nebenwirkungen zu minimieren, die mit der Carboanhydrase-Hemmung verbunden sind . Die beteiligten molekularen Ziele und Signalwege umfassen die Modulation von Ionenkanälen und die Hemmung spezifischer Enzyme, was zu seinen antikonvulsiven und analgetischen Wirkungen führt .

Wirkmechanismus

JNJ-26990990 exerts its effects by inhibiting voltage-gated sodium channels and N-type calcium channels, which play a crucial role in neuronal excitability and neurotransmitter release . The compound also has a weak inhibitory effect on human carbonic anhydrase-II, which helps to minimize the side effects associated with carbonic anhydrase inhibition . The molecular targets and pathways involved include the modulation of ion channels and the inhibition of specific enzymes, leading to its anticonvulsant and analgesic effects .

Vergleich Mit ähnlichen Verbindungen

JNJ-26990990 ist strukturell mit dem Antiepileptikum Zonisamid verwandt, das ebenfalls eine Sulfamidgruppe enthält. this compound wurde entwickelt, um die Carboanhydrase-Hemmung zu vermeiden, die bei Zonisamid beobachtet wird . Weitere ähnliche Verbindungen sind:

Topiramat: Das vermarktete Medikament, das this compound durch Reduzierung von Nebenwirkungen verbessern soll.

Zonisamid: Ein weiteres Antiepileptikum mit einer ähnlichen Sulfamidstruktur, aber unterschiedlichen Hemmeigenschaften.

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, breitbandantikonvulsive Wirkungen zu erzielen, während gleichzeitig Nebenwirkungen im Zusammenhang mit der Carboanhydrase-Hemmung minimiert werden .

Eigenschaften

IUPAC Name |

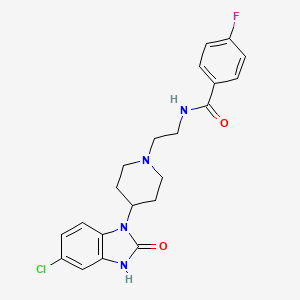

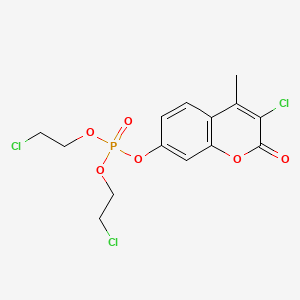

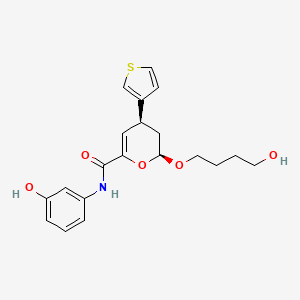

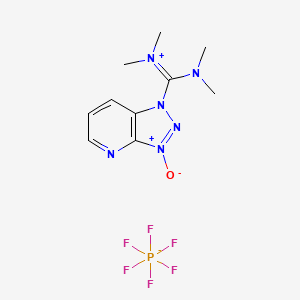

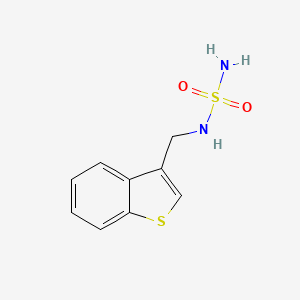

3-[(sulfamoylamino)methyl]-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c10-15(12,13)11-5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSKBQNOSRREEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CNS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470625 | |

| Record name | 3-[(sulfamoylamino)methyl]-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877316-38-6 | |

| Record name | JNJ 26990990 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877316-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JNJ-26990990 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877316386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(sulfamoylamino)methyl]-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-26990990 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFG58Y96EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.